molecular formula C8H12O4 B8592956 ethyl 3-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate CAS No. 64559-15-5

ethyl 3-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate

Cat. No. B8592956
CAS RN: 64559-15-5
M. Wt: 172.18 g/mol
InChI Key: SVHKVBUEXYUSDF-UHFFFAOYSA-N
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Patent
US08901171B2

Procedure details

To a solution (380 mL) of ethyl 3-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate (91.2 g) in diisopropyl ether were added vinyl hexanoate (150 mL) and Lipozyme IM (4.8 g). The reaction mixture was stirred at 35° C. for 24 hr and the insoluble material was filtered off. The obtained filtrate was concentrated under reduced pressure. The residue was subjected to silica gel column chromatography (hexane/ethyl acetate=6:1→1:1) to give the title compound (45.9 g, 50%).
Quantity
380 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
50%

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:6][CH2:5][O:4][CH2:3]1.C(OC=C)(=O)CCCCC.C1C(CCCCC(N)=O)SSC1>C(OC(C)C)(C)C>[OH:1][C@@H:2]1[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:6][CH2:5][O:4][CH2:3]1

Inputs

Step One
Name
Quantity
380 mL
Type
reactant
Smiles
OC1COCC=C1C(=O)OCC
Name
Quantity
150 mL
Type
reactant
Smiles
C(CCCCC)(=O)OC=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CSSC1CCCCC(=O)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)OC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 35° C. for 24 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the insoluble material was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The obtained filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
O[C@H]1COCC=C1C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 45.9 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.